1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many biologically active compounds . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions like the Suzuki-Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of organoboron reagents .
Scientific Research Applications
Synthesis and Chemical Applications
Domino Protocol for Tetrahydroisoquinolines Synthesis : A protocol for the synthesis of highly functionalized tetrahydroisoquinolines involves creating a new benzene ring through a domino sequence, indicating a broad applicability in synthetic chemistry and potential drug discovery processes (Balamurugan et al., 2011).
Antitumor Activity of Isoquinoline Derivatives : Research shows the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives involving morpholine, which have been evaluated for antineoplastic activity, demonstrating the compound's relevance in cancer research (Liu et al., 1995).
Quinolines as Hypoxia-Selective Cytotoxins : Studies on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, including compounds with morpholine subunits, have shown hypoxia-selective cytotoxicity and radiosensitizing properties, highlighting their potential in targeted cancer therapy (Denny et al., 1992).
Biochemical Research Applications
Fluorescence Properties for Molecular Probes : A study on 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones evaluates their fluorescence properties, suggesting potential applications as molecular fluorescent probes, which could be instrumental in biological imaging and diagnostics (Motyka et al., 2011).
Hydrogen-Bonded Sheet Structures : Research on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines reveals complex hydrogen-bonded sheet structures, providing insights into molecular architecture and intermolecular interactions, important for the design of new materials and pharmaceuticals (Orozco et al., 2008).
Future Directions
Properties
IUPAC Name |
1-methyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-18-13-5-3-2-4-12(13)14(15(16(18)21)20(22)23)17-6-7-19-8-10-24-11-9-19/h2-5,17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJXYHRAZYRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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